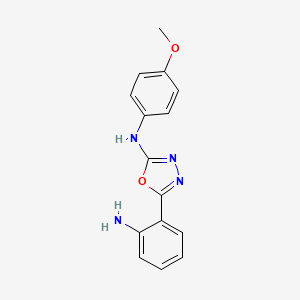

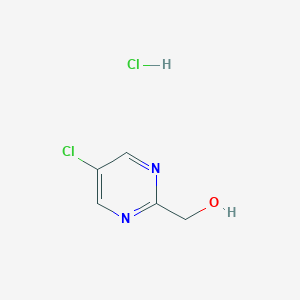

![molecular formula C19H13FN4OS B2537357 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone CAS No. 894059-16-6](/img/structure/B2537357.png)

2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . It has been studied for its potential as a c-Met inhibitor, which is significant in the field of cancer research . c-Met/HGF overexpression has been detected in many human malignancies including tumors which are resistant to anticancer therapy .

Synthesis Analysis

The synthesis of this compound involved a series of CH2-/CF2-linked triazolotriazines . The synthesis process was designed to eliminate the OCH2-related metabolic deficiency of a previously reported triazolotriazine .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine core, which is linked to a phenyl group via a sulfur atom . It also contains a fluorophenyl group .Scientific Research Applications

Anticancer and Antitumor Activity

A significant application of compounds related to 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone is in anticancer and antitumor research. Studies have found that derivatives of this compound show potential anticancer activity. For example, derivatives have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some showing cytotoxic effects and promising activity (I. Tumosienė et al., 2020). Additionally, studies have synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which exhibited moderate to good antiproliferative potency against cancerous cell lines (D. Chowrasia et al., 2017).

Antioxidant Properties

This compound and its derivatives have also been explored for their antioxidant properties. Research shows that certain derivatives exhibit significant antioxidant activities, which could be beneficial in various therapeutic applications (I. Tumosienė et al., 2020; D. Sunil et al., 2010).

Antiviral Activity

Some derivatives of this chemical structure have shown promising antiviral activity. For instance, compounds have been identified with significant effects against hepatitis-A virus, demonstrating the potential for antiviral drug development (A. H. Shamroukh & Mohamed. A. Ali, 2008).

Synthesis and Structural Studies

The synthesis and structural analysis of such compounds are essential for understanding their chemical behavior and potential applications. Research includes the synthesis of various derivatives and their characterization using different techniques, contributing to the broader understanding of their properties (R. Aggarwal et al., 2019; Hamdi Hamid Sallam et al., 2021).

Molecular Docking and In Vitro Screening

Molecular docking and in vitro screening of these compounds are crucial for predicting their biological activity and potential as therapeutic agents. Such studies provide insights into the binding energies of the compounds with target proteins, further advancing their pharmaceutical applications (E. M. Flefel et al., 2018).

Mechanism of Action

Target of Action

Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.

Mode of Action

The mode of action of these compounds often involves interactions with specific target receptors. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .

Biochemical Pathways

The affected pathways can be diverse, depending on the specific targets of the compound. For example, some compounds in this class have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could result in decreased activity of that enzyme and changes in the biochemical pathways it is involved in .

Future Directions

This compound has shown significant promise in preclinical studies, demonstrating potent anti-proliferative activities and favorable pharmacokinetic properties . As such, it has been selected as a drug candidate for further preclinical investigation . Future research will likely focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.

properties

IUPAC Name |

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4OS/c20-15-8-6-13(7-9-15)16-10-11-18-21-22-19(24(18)23-16)26-12-17(25)14-4-2-1-3-5-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLSACODTKREEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2537278.png)

![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2537283.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2537286.png)

![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)

![N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537296.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)